molecular formula C10H9Cl2NO2S B6242754 1-methylisoquinoline-5-sulfonyl chloride hydrochloride CAS No. 2378502-02-2

1-methylisoquinoline-5-sulfonyl chloride hydrochloride

Cat. No.: B6242754
CAS No.: 2378502-02-2
M. Wt: 278.2
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Description

1-Methylisoquinoline-5-sulfonyl chloride hydrochloride is a versatile chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable tool for various synthetic and analytical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylisoquinoline-5-sulfonyl chloride hydrochloride can be synthesized through several methods, including the sulfonylation of 1-methylisoquinoline. The reaction typically involves treating 1-methylisoquinoline with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Methylisoquinoline-5-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can convert the sulfonyl chloride group to other functional groups.

  • Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can react with the sulfonyl chloride group under mild to moderate conditions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of 1-methylisoquinoline.

  • Reduction Products: Derivatives with reduced sulfonyl groups, such as sulfonic acids or sulfonamides.

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methylisoquinoline-5-sulfonyl chloride hydrochloride is widely used in scientific research due to its reactivity and versatility. Its applications include:

  • Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into target molecules.

  • Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

  • Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-methylisoquinoline-5-sulfonyl chloride hydrochloride exerts its effects involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows the compound to form various derivatives, which can then interact with molecular targets and pathways in biological systems.

Comparison with Similar Compounds

1-Methylisoquinoline-5-sulfonyl chloride hydrochloride is unique in its reactivity and applications compared to other similar compounds, such as:

  • Isoquinoline-5-sulfonyl chloride: Lacks the methyl group, resulting in different reactivity and properties.

  • 2-Methylisoquinoline-5-sulfonyl chloride: Similar structure but with a different position of the methyl group, leading to variations in chemical behavior.

  • 3-Methylisoquinoline-5-sulfonyl chloride: Another positional isomer with distinct reactivity patterns.

These compounds share the sulfonyl chloride functional group but differ in their structural features, which influence their chemical properties and applications.

Properties

CAS No.

2378502-02-2

Molecular Formula

C10H9Cl2NO2S

Molecular Weight

278.2

Purity

95

Origin of Product

United States

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